Meclonazepam

Antiparasitic Schistosoma mansoni SAR studies

Choose Meclonazepam as your stage-specific positive control for drug screening targeting juvenile/liver-stage S. mansoni, where praziquantel fails. Its C3-methyl group confers superior antiparasitic potency and selective activation of the parasite-specific TRPM MCLZ channel, making it irreplaceable by clonazepam. Ideal as a reference for forensic metabolism studies of designer benzodiazepines, providing validated urinary biomarkers. Not for human use. For R&D only.

Molecular Formula C16H12ClN3O3
Molecular Weight 329.74 g/mol
CAS No. 58662-84-3
Cat. No. B1676132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMeclonazepam
CAS58662-84-3
Synonyms3-methylclonazepam
meclonazepam
meclonazepam, (R)-isomer
meclonazepam, (S)-isomer
Ro 11-3128
Ro 11-3624
Ro-11-3624
Ro11-3128
Molecular FormulaC16H12ClN3O3
Molecular Weight329.74 g/mol
Structural Identifiers
SMILESCC1C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)C3=CC=CC=C3Cl
InChIInChI=1S/C16H12ClN3O3/c1-9-16(21)19-14-7-6-10(20(22)23)8-12(14)15(18-9)11-4-2-3-5-13(11)17/h2-9H,1H3,(H,19,21)/t9-/m0/s1
InChIKeyLMUVYJCAFWGNSY-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Meclonazepam (CAS 58662-84-3) Technical Specifications and Differential Procurement Profile


Meclonazepam (Ro 11-3128, 3-methylclonazepam) is a 1,4-benzodiazepine derivative structurally defined as (S)-5-(2-chlorophenyl)-1,3-dihydro-3-methyl-7-nitro-2H-1,4-benzodiazepin-2-one [1]. It was developed and patented by Hoffmann-La Roche in the 1970s and exerts dual pharmacological activity: modulation of the GABA-A receptor leading to anxiolytic and sedative effects, and potent antiparasitic activity against Schistosoma mansoni via activation of the schistosome-specific transient receptor potential channel TRPM MCLZ [2][3]. Unlike its close structural analog clonazepam, meclonazepam possesses a C3-methyl substituent that critically influences its antiparasitic efficacy profile [4].

Meclonazepam Technical Selection Rationale: Why Clonazepam and Other Benzodiazepines Are Not Functionally Equivalent


Meclonazepam cannot be substituted by clonazepam or other benzodiazepines due to fundamental divergence in both molecular target and functional outcome within parasitic systems. While clonazepam shares an identical core scaffold with meclonazepam (differing only by a single C3-methyl group), it exhibits markedly inferior schistosomicidal potency, with meclonazepam demonstrating a lower IC50 for in vitro worm lethality [1]. More critically, meclonazepam activates a parasite-specific TRPM ion channel (TRPM MCLZ) that is distinct from the benzodiazepine binding sites on the worm, whereas flunitrazepam and diazepam bind these sites with at least 50-fold higher affinity yet fail to induce worm paralysis [2][3]. This pharmacodynamic uncoupling—where high-affinity benzodiazepine receptor binding does not translate to antiparasitic effect—renders generic substitution scientifically invalid for applications targeting schistosome biology. Additionally, unlike praziquantel, meclonazepam retains efficacy against juvenile-stage schistosomes, a differentiation critical for experimental parasitology studies requiring life-cycle stage-specific intervention [4].

Meclonazepam Quantitative Differentiation: Comparative Data Versus Clonazepam, Praziquantel, and In-Class Benzodiazepines


In Vitro Schistosomicidal Potency: Meclonazepam Versus Clonazepam IC50 Comparison

In a direct comparative structure-activity relationship study, meclonazepam demonstrated greater in vitro schistosomicidal potency than its closest structural analog, clonazepam. Meclonazepam (3) exhibited a lower IC50 value compared to clonazepam (2) when assessed against Schistosoma mansoni in vitro viability, establishing that the C3-methyl substituent enhances antiparasitic efficacy relative to the unsubstituted clonazepam scaffold [1]. The study included 15 benzodiazepine analogs and identified the N1-H C2(=O) amide moiety as the principal pharmacophoric unit for schistosomicidal activity.

Antiparasitic Schistosoma mansoni SAR studies

Mechanistic Differentiation: Meclonazepam EC50/IC50 Ratio Versus Flunitrazepam and Diazepam Binding Affinity

Meclonazepam's contracturant effect on S. mansoni exhibits an EC50 that is 10- to 20-fold lower than its IC50 for binding to worm benzodiazepine binding sites, indicating that the antiparasitic effect is not mediated through classical benzodiazepine receptor engagement [1]. In stark contrast, flunitrazepam and diazepam bind to these same worm benzodiazepine binding sites with affinities at least 50 times higher than meclonazepam, yet neither induces worm contraction or paralysis [1]. This mechanistic divergence confirms that high-affinity benzodiazepine binding does not correlate with antiparasitic activity.

Schistosome TRPM channel Pharmacodynamics Drug discovery

Molecular Target Differentiation: TRPM MCLZ Activation Versus Praziquantel Target TRPM PZQ

Meclonazepam acts through a distinct parasite molecular target relative to praziquantel, the current standard-of-care anthelmintic. Meclonazepam potently activates Schistosoma mansoni TRPM MCLZ, a transient receptor potential ion channel of the melastatin subfamily, through engagement of a binding pocket within the voltage-sensor-like domain [1]. This target is distinct from TRPM PZQ, the channel targeted by praziquantel, with both anthelmintic chemotypes targeting unique parasite TRPM paralogs [1]. Binding and functional assays independently confirm that meclonazepam and praziquantel do not appear to act on the same molecular target [2][3].

Antiparasitic target ID TRPM channel Drug resistance

Life-Stage Antiparasitic Efficacy: Meclonazepam Juvenile-Stage Activity Versus Praziquantel

Meclonazepam retains efficacy against juvenile-stage schistosomes, a life-cycle stage where praziquantel exhibits poor activity. Unlike praziquantel, meclonazepam can cure schistosomiasis at the juvenile, liver stage of parasite infections [1]. Praziquantel is broadly effective against adult worms but suffers from poor efficacy against immature parasites, which may prevent complete cure in some treatment contexts [2]. Meclonazepam is described as an old compound that retains efficacy against juvenile worms, making it a valuable comparator for juvenile-stage antiparasitic drug screening [2].

Juvenile schistosomes Liver-stage parasites Prophylactic research

In Vitro Immature Parasite Elimination: Meclonazepam Quantitative Efficacy at Defined Concentration

Meclonazepam demonstrates complete elimination of immature Schistosoma mansoni parasites at a defined concentration of 30 μM in vitro. At this concentration, meclonazepam eliminates 100% of immature parasites and causes initially massive spastic paralysis of immature S. mansoni [1]. This quantitative endpoint provides a benchmark for comparative antiparasitic screening and structure-activity relationship studies.

Antiparasitic screening Drug discovery S. mansoni

Human Urinary Metabolite Identification: Amino-Meclonazepam and Acetamido-Meclonazepam as Primary Metabolites

The primary human urinary metabolites of meclonazepam have been definitively identified as amino-meclonazepam and acetamido-meclonazepam, with minor peaks of parent meclonazepam observed in three of four urine samples [1]. This metabolic profile is consistent with other nitro-containing benzodiazepines such as clonazepam, flunitrazepam, and nitrazepam, all of which undergo nitro group reduction as a major phase I metabolic pathway [1]. Under nitrogen atmosphere, the amount of amino-meclonazepam produced increased 140-fold in human liver microsome incubations, demonstrating oxygen sensitivity of the reductive pathway [1].

Metabolism Forensic toxicology Biomarker identification

Meclonazepam Application Scenarios: Evidence-Based Procurement Use Cases for Research and Industrial Laboratories


Antiparasitic Drug Discovery: Juvenile-Stage Schistosome Screening and TRPM Channel Target Validation

Procure meclonazepam as a stage-specific positive control for antiparasitic drug screening programs requiring juvenile/liver-stage S. mansoni activity. Unlike praziquantel, meclonazepam demonstrates efficacy against immature parasites [1][2]. Additionally, use as a chemical probe for TRPM MCLZ channel activation studies, given its demonstrated potent and selective activation of this schistosome-specific TRPM paralog distinct from the praziquantel target TRPM PZQ [3][4].

Benzodiazepine Structure-Activity Relationship (SAR) Studies: C3-Position Scaffold Optimization

Procure meclonazepam as a reference compound for benzodiazepine SAR studies focused on C3-position modifications. Meclonazepam's C3-methyl substituent differentiates it from clonazepam and confers enhanced in vitro schistosomicidal potency, as confirmed by direct comparative IC50 analysis [1]. The C3 position has been identified as a logical site for further structure-activity exploration to optimize the therapeutic index of this chemical series, with 18 meclonazepam derivatives synthesized and screened [2][3].

Analytical Reference Standard for Forensic Toxicology and Metabolism Studies

Procure meclonazepam as an analytical reference standard for forensic toxicology and metabolism studies. Validated primary human urinary metabolites (amino-meclonazepam and acetamido-meclonazepam) provide definitive biomarkers for exposure confirmation via high-resolution mass spectrometry [1]. The compound undergoes nitro group reduction, a metabolic pathway shared with clonazepam, flunitrazepam, and nitrazepam, with amino-metabolite production increasing 140-fold under nitrogen atmosphere in liver microsome preparations [1].

Anxiolytic Pharmacology Benchmarking: Designer Benzodiazepine Comparative Studies

Procure meclonazepam as a reference compound for comparative benzodiazepine pharmacology studies. Meclonazepam exhibits anxiolytic activity in animal models with an ED50 of 0.77-0.78 mg/kg at 5 minutes post-injection in gerbils [1]. A potency score analysis of designer benzodiazepines ranked meclonazepam among the most potent compounds in the class (along with flubromazepam, flubromazolam, and clonazolam), while deschloroetizolam, nifoxipam, metizolam, and pyrazolam were ranked least potent [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Meclonazepam

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.